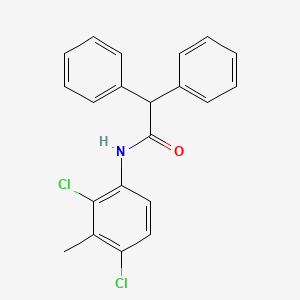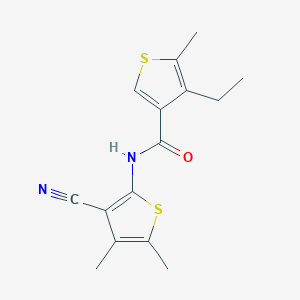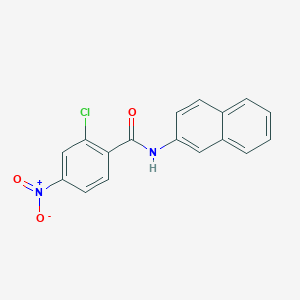![molecular formula C22H23ClN4O2 B4592736 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4592736.png)
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Descripción general
Descripción
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a pyridine ring, a morpholine ring, and a carboxamide group
Aplicaciones Científicas De Investigación
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Morpholine Substitution: The morpholine ring is attached through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide: shares similarities with other quinoline derivatives, such as chloroquine and quinine.
Morpholine-containing compounds: Similar compounds include morpholine derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
Structural Features: The combination of a quinoline core with a pyridine ring and a morpholine ring is unique and contributes to the compound’s distinct properties.
Propiedades
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-17-4-5-20-18(13-17)19(14-21(26-20)16-3-1-6-24-15-16)22(28)25-7-2-8-27-9-11-29-12-10-27/h1,3-6,13-15H,2,7-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZJPLODCROEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4592664.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4592672.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B4592679.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4592698.png)
![2-[(2-cyanophenyl)thio]-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4592701.png)
![methyl [(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4592702.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4592704.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592724.png)
amine dihydrochloride](/img/structure/B4592760.png)
![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine](/img/structure/B4592762.png)
